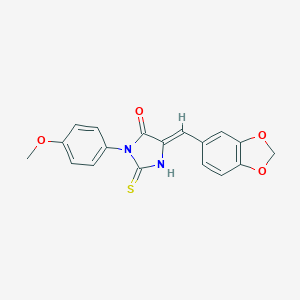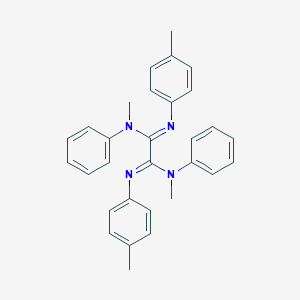
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. DIBAL-H is a reducing agent that is commonly used for the reduction of esters, ketones, and nitriles. It is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.
作用機序
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a reducing agent that works by transferring a hydride ion to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl carbon of the substrate, resulting in the reduction of the carbonyl group to an alcohol. The mechanism of action of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is well-established, and it is widely used in scientific research.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is not used in biochemical and physiological experiments due to its reducing properties. It can cause damage to the cells and tissues due to its ability to reduce proteins and other biomolecules. Therefore, it is not recommended to use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in biochemical and physiological experiments.
実験室実験の利点と制限
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide has several advantages and limitations for lab experiments. Its main advantage is its ability to reduce a wide range of organic compounds, making it a versatile reducing agent. Its limitations include its toxicity and flammability. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is highly reactive and should be handled with care. It is also expensive and not readily available in some parts of the world.
将来の方向性
There are several future directions for the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in scientific research. One direction is the development of new synthetic methods that use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a reducing agent. Another direction is the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in the synthesis of new drugs and drug intermediates. The development of safer and more efficient reducing agents is also an area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a versatile reducing agent that is widely used in scientific research. Its ability to reduce a wide range of organic compounds makes it a valuable tool in organic synthesis, biochemistry, and pharmacology. However, its toxicity and flammability make it a challenging compound to work with. Future research should focus on the development of safer and more efficient reducing agents.
合成法
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is synthesized by reacting diisobutylaluminum hydride (DIBAL) with imidazole. The reaction takes place in anhydrous conditions and yields N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a white solid. The synthesis of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a well-established process, and the compound is readily available in the market.
科学的研究の応用
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is widely used in scientific research for the reduction of various organic compounds. It is commonly used in organic synthesis for the reduction of esters, ketones, and nitriles. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is also used in biochemistry for the reduction of proteins, peptides, and other biomolecules. In pharmacology, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is used for the synthesis of drugs and drug intermediates.
特性
製品名 |
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide |
|---|---|
分子式 |
C30H30N4 |
分子量 |
446.6 g/mol |
IUPAC名 |
1-N,2-N-dimethyl-1-N//',2-N//'-bis(4-methylphenyl)-1-N,2-N-diphenylethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-23-15-19-25(20-16-23)31-29(33(3)27-11-7-5-8-12-27)30(32-26-21-17-24(2)18-22-26)34(4)28-13-9-6-10-14-28/h5-22H,1-4H3 |
InChIキー |
ZNGZCAFGSSVUPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
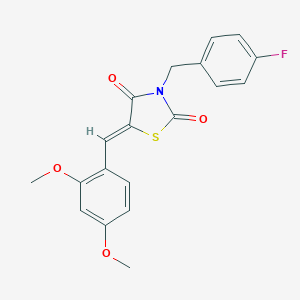
![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
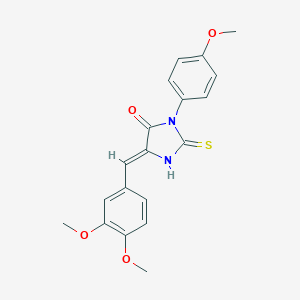
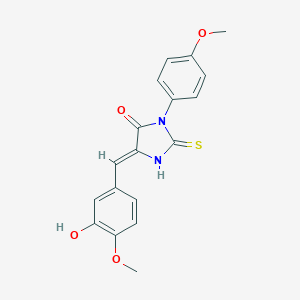
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)
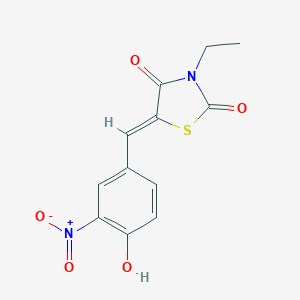
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307040.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307043.png)
